Acetic acid, hydroxysulfino-, disodium salt
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Overview
Description
Dinatrium-2-hydroxysulfinatoacetat, also known as acetic acid, hydroxysulfino-, disodium salt, is a chemical compound with the molecular formula C₂H₂Na₂O₅S and a molecular weight of 184.07882 g/mol . This compound is known for its unique chemical properties and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinatrium-2-hydroxysulfinatoacetat can be synthesized through the reaction of acetic acid with sodium hydroxide and sulfur dioxide. The reaction typically involves the following steps:
Reaction of Acetic Acid with Sodium Hydroxide: Acetic acid is reacted with sodium hydroxide to form sodium acetate.
Introduction of Sulfur Dioxide: Sulfur dioxide is then introduced to the sodium acetate solution, resulting in the formation of dinatrium-2-hydroxysulfinatoacetat.
The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of dinatrium-2-hydroxysulfinatoacetat involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process is optimized for efficiency, cost-effectiveness, and environmental safety .
Chemical Reactions Analysis
Types of Reactions
Dinatrium-2-hydroxysulfinatoacetat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Dinatrium-2-hydroxysulfinatoacetat has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of dinatrium-2-hydroxysulfinatoacetat involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, an oxidizing or reducing agent in redox reactions, and a catalyst in various chemical processes. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: Similar in structure but lacks the sulfinato group.
Sodium sulfinate: Similar in structure but lacks the hydroxyl group.
Sodium sulfonate: Similar in structure but has a sulfonic acid group instead of a sulfinato group.
Uniqueness
Dinatrium-2-hydroxysulfinatoacetat is unique due to its combination of hydroxyl and sulfinato groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
223106-41-0 |
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Molecular Formula |
C2H2Na2O5S |
Molecular Weight |
184.08 g/mol |
IUPAC Name |
disodium;2-hydroxy-2-sulfinatoacetate |
InChI |
InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2 |
InChI Key |
KLSBASGQHCAVHQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])(O)S(=O)[O-].[Na+].[Na+] |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
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